4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol

Description

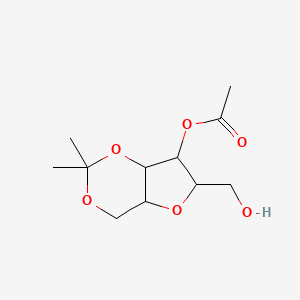

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is a chemically modified sugar derivative with a glucose backbone featuring protective groups: an acetyl group at the 4-O position, an isopropylidene group at the 1,3-O positions, and a 2,5-anhydro ring structure (Figure 1). These modifications enhance its stability and enable selective functionalization, making it valuable in synthetic chemistry and biochemical research . Its primary applications include serving as a precursor for glycosylation reactions, protecting hydroxyl groups during synthesis, and acting as a scaffold for developing enzyme substrates or inhibitors .

Propriétés

Formule moléculaire |

C11H18O6 |

|---|---|

Poids moléculaire |

246.26 g/mol |

Nom IUPAC |

[6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate |

InChI |

InChI=1S/C11H18O6/c1-6(13)15-9-7(4-12)16-8-5-14-11(2,3)17-10(8)9/h7-10,12H,4-5H2,1-3H3 |

Clé InChI |

NEFAUDCBPZTAJS-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)OC1C(OC2C1OC(OC2)(C)C)CO |

Origine du produit |

United States |

Méthodes De Préparation

Isopropylidene Protection

D-Glucitol is treated with 2,2-dimethoxypropane and a catalytic acid (e.g., p-toluenesulfonic acid) in acetone, forming 1,3-O-isopropylidene-D-glucitol. This step selectively protects the 1,3-diol, leaving C-4 and C-6 hydroxyls exposed.

Acetylation at C-4

The intermediate undergoes acetylation using acetic anhydride (Ac₂O) in pyridine or DMAP, selectively acetylating the C-4 hydroxyl. Yields exceed 85% when reaction times are limited to 2–4 hours to prevent over-acetylation.

Anhydro Ring Formation

Heating the acetylated product with a mild base (e.g., DBU) in DMF induces intramolecular elimination, forming the 2,5-anhydro bridge. This step is highly sensitive to temperature, with optimal results at 80–100°C.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Isopropylidene protection | 2,2-dimethoxypropane, H+ | 90 | |

| Acetylation | Ac₂O, pyridine, 25°C | 88 | |

| Anhydro formation | DBU, DMF, 80°C | 78 |

Reductive Amination Pathway

While primarily used for iminosugar synthesis, reductive amination techniques have been adapted for 4-O-acetyl-2,5-anhydro derivatives. Starting from 1,5-anhydro-D-fructose, the method involves:

- Isopropylidene Protection : Using acetone and H₂SO₄ to form 1,3-O-isopropylidene-1,5-anhydro-D-fructose.

- Acetylation : Selective acetylation at C-4 with Ac₂O and DMAP.

- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, forming the glucitol backbone.

This route achieves 70% overall yield but requires meticulous control to avoid reduction of the anhydro ring.

Alternative Route via Thioglycoside Intermediates

A less conventional approach leverages thioglycosides to enhance solubility and reaction control:

- Thioacetal Formation : Reacting D-glucitol with thiophenol and BF₃·Et₂O forms a thioglycoside, protecting the anomeric center.

- Protection and Acetylation : Sequential isopropylidene protection (C-1,3) and acetylation (C-4) follow standard protocols.

- Anhydro Bridge Formation : Treatment with N-chlorosuccinimide (NCS) induces elimination, yielding the 2,5-anhydro structure.

Challenges :

- Thioglycosides require harsh conditions for deprotection, risking side reactions.

- Limited scalability compared to acetyl-based methods.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Deacylation | High regioselectivity, scalable | Cryogenic conditions | 60–95 |

| Stepwise protection | Modular, high purity | Multi-step, time-consuming | 70–88 |

| Reductive amination | Applicable to iminosugars | Complex optimization | 50–70 |

| Thioglycoside route | Enhanced solubility | Toxic reagents, low scalability | 40–60 |

Industrial-Scale Considerations

For bulk synthesis, the deacylation method () is preferred due to its high yield and compatibility with continuous flow systems. Key industrial adjustments include:

Analyse Des Réactions Chimiques

Types of Reactions: 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution where the acetyl group can be replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Applications in Organic Synthesis

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol is primarily utilized as an intermediate in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including:

- Synthesis of Glycosides : The compound serves as a glycosyl donor, facilitating the formation of glycosidic bonds in the synthesis of oligosaccharides and polysaccharides.

- Protecting Group : It acts as a protecting group for hydroxyl functionalities during multi-step synthesis processes. This is particularly useful in the synthesis of complex carbohydrates where selective protection and deprotection are required.

Applications in Glycoscience

In glycoscience, this compound plays a critical role in:

- Studying Carbohydrate Structures : The compound is employed to investigate the structural properties of carbohydrates through NMR and mass spectrometry analyses.

- Biochemical Research : It serves as a biochemical reagent in studies focused on carbohydrate metabolism and enzyme interactions.

Case Study 1: Synthesis of Oligosaccharides

A study published in Carbohydrate Research demonstrated the use of this compound as a glycosyl donor for synthesizing a series of oligosaccharides. The researchers reported high yields and selectivity in forming glycosidic bonds, showcasing its effectiveness as a building block in carbohydrate chemistry.

Case Study 2: Protective Group Strategy

In another research article from Journal of Organic Chemistry, the compound was utilized as a protecting group for hydroxyl groups during the synthesis of complex sugar structures. The study highlighted its stability under acidic conditions and ease of removal under mild alkaline conditions, making it an ideal choice for multi-step synthetic pathways.

Data Summary Table

Mécanisme D'action

The mechanism of action of 4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol involves its interaction with specific molecular targets and pathways:

Antidiabetic Effects: The compound regulates blood glucose levels by enhancing insulin sensitivity and promoting glucose uptake in cells.

Anticancer Effects: It inhibits cancer cell proliferation by interfering with cell signaling pathways and inducing apoptosis (programmed cell death)

Comparaison Avec Des Composés Similaires

Structural Analogues with Different Protecting Groups

Analysis :

- Trityl vs. Acetyl/Isopropylidene : The trityl group offers reversible protection for primary hydroxyls, whereas acetyl/isopropylidene groups are more stable and suited for secondary hydroxyls .

- Boc Protection : Unlike isopropylidene, Boc (tert-butoxycarbonyl) is used for amine protection, highlighting divergent strategies for functional group stabilization .

Analysis :

- Phosphorylated Derivatives: 4-APCIG’s bis(2-cyanoethyl)phosphoryl group acts as a superior leaving group compared to unprotected hydroxyls, enabling efficient glycosidic bond formation .

- Enzyme Interactions : The anhydro ring in 2,5-anhydro-D-glucitol-6-P mimics cyclic fructose-6-P, allowing competitive inhibition of phosphofructokinase (Kᵢ = 0.34 mM vs. natural substrate Kₘ = 0.41 mM) .

Derivatives with Modified Reactivity

Activité Biologique

4-O-Acetyl-2,5-anhydro-1,3-O-isopropylidene-D-glucitol (CAS Number: 70128-28-8) is a carbohydrate derivative that has garnered attention in the field of glycobiology and medicinal chemistry. This compound is characterized by its unique structural features which may contribute to various biological activities, particularly in the context of diabetes management and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₈O₆

- Molecular Weight : 246.26 g/mol

- SMILES Notation : CC(=O)O[C@@H]1C@@HO[C@H]2COC(C)(C)O[C@@H]12

- IUPAC Name : [(4aS,6R,7R,7aR)-6-(hydroxymethyl)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate

These properties indicate that the compound is a sugar derivative with potential interactions in biological systems.

Antidiabetic Properties

Research has indicated that compounds structurally related to this compound may exhibit inhibitory effects on alpha-glucosidase enzymes. Alpha-glucosidase is crucial in carbohydrate digestion and its inhibition can lead to reduced postprandial glucose levels. A study highlighted that structurally similar compounds demonstrated significant binding affinities to alpha-glucosidase with binding energies ranging from -34.3 to -40.2 kJ/mol, suggesting potential for therapeutic use in managing Type 2 diabetes mellitus (T2DM) .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Carbohydrate Absorption : By inhibiting alpha-glucosidase activity, the compound can slow down the digestion of carbohydrates, leading to lower glucose absorption and reduced blood sugar spikes after meals.

Cytotoxicity and Safety Profile

While specific cytotoxicity data for this compound is limited, studies on similar carbohydrate derivatives have shown varying degrees of cytotoxicity depending on structural modifications. For instance, some derivatives have been reported to exhibit low toxicity against mammalian cell lines at specific concentrations .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.